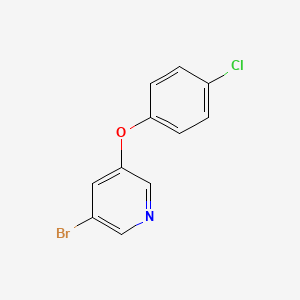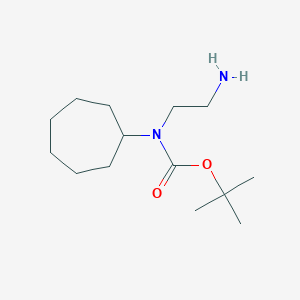![molecular formula C10H11F3O2S B1531295 1,1,1-Trifluoro-3-[(4-metoxifenil)sulfanyl]propan-2-ol CAS No. 1339049-79-4](/img/structure/B1531295.png)
1,1,1-Trifluoro-3-[(4-metoxifenil)sulfanyl]propan-2-ol
Descripción general
Descripción
1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol is a fluorinated organic compound characterized by its trifluoromethyl group and a phenylsulfanyl moiety
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of 1,1,1-trifluoro-3-bromopropan-2-ol with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.
Nucleophilic Substitution Reaction: The reaction of 1,1,1-trifluoro-3-chloropropan-2-ol with 4-methoxythiophenol under basic conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of catalysts, solvents, and reaction conditions are fine-tuned to achieve cost-effective and environmentally friendly production.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding trifluoromethyl ketone.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethylamine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are employed.
Major Products Formed:
Oxidation: Trifluoromethyl ketone
Reduction: Trifluoromethylamine
Substitution: Various substituted trifluoromethyl compounds
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets and pathways that involve the trifluoromethyl group. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards biological targets, leading to its unique biological activity.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one
4-Methoxyphenyl trifluoromethanesulfonate
Uniqueness: 1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol is unique due to its sulfanyl group, which imparts different chemical and physical properties compared to its methoxy and trifluoromethyl analogs. This difference can lead to distinct reactivity and biological activity.
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(4-methoxyphenyl)sulfanylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2S/c1-15-7-2-4-8(5-3-7)16-6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYSVSPWUPMOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine hydrochloride](/img/structure/B1531223.png)



![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)


![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)



